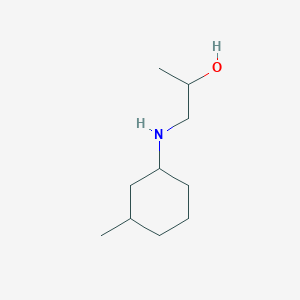
1-(3-Methyl-cyclohexylamino)-propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methyl-cyclohexylamino)-propan-2-ol is an organic compound that features a cyclohexylamine derivative with a propanol group
准备方法
The synthesis of 1-(3-Methyl-cyclohexylamino)-propan-2-ol typically involves the reaction of 3-methylcyclohexylamine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the epoxide ring and subsequent formation of the desired product. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency .
化学反应分析
1-(3-Methyl-cyclohexylamino)-propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(3-Methyl-cyclohexylamino)-propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
作用机制
The mechanism of action of 1-(3-Methyl-cyclohexylamino)-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
相似化合物的比较
1-(3-Methyl-cyclohexylamino)-propan-2-ol can be compared with other similar compounds, such as:
N-Methylcyclohexylamine: This compound has a similar cyclohexylamine structure but lacks the propanol group, making it less versatile in certain chemical reactions.
3-Methylcyclohexylamine: Similar to N-Methylcyclohexylamine, this compound also lacks the propanol group and has different reactivity and applications.
生物活性
1-(3-Methyl-cyclohexylamino)-propan-2-ol, also known as a cyclohexylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with various biological targets, including receptors and enzymes.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1005032-95-0
- Molecular Formula : C_{11}H_{23}N_{1}O_{1}
The compound's structure includes a cyclohexyl group and an amino alcohol functional group, which may contribute to its biological activity.
The mechanism of action for this compound involves its potential interaction with neurotransmitter systems and receptors. Preliminary studies suggest that it may act as a modulator of certain pathways, particularly those involving the central nervous system (CNS) and potentially influencing pain perception and mood regulation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains with notable efficacy. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0098 |
This data suggests that the compound exhibits broad-spectrum antibacterial properties, which could be valuable in developing new antimicrobial agents .
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity against strains such as Candida albicans. The observed MIC values for antifungal efficacy are as follows:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 0.078 |
These results indicate that the compound could be effective in treating fungal infections, further expanding its therapeutic potential .
Neuropharmacological Effects
Research into the neuropharmacological effects of this compound suggests it may act on opioid receptors, particularly kappa-opioid receptors (KOR). Studies indicate that compounds similar to this one can modulate pain pathways and influence mood disorders. For instance, a related compound demonstrated significant effects in preclinical models of pain relief and anxiety modulation .
Case Studies
A recent case study examined the efficacy of this compound in a rodent model for pain management. The study reported that administration led to a significant reduction in pain response as measured by tail-flick tests, indicating its potential use as an analgesic agent.
属性
IUPAC Name |
1-[(3-methylcyclohexyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8-4-3-5-10(6-8)11-7-9(2)12/h8-12H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPGTWMBGPTPRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NCC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














